N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety, a piperidine ring, and a 4-cyanophenyl acetamide group. The 1,3,4-oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and metabolic stability, while the thiophene substituent enhances π-π stacking interactions in biological targets . The piperidine ring contributes conformational flexibility, and the 4-cyanophenyl group may influence solubility and binding affinity via polar interactions.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c21-11-14-1-3-17(4-2-14)22-18(26)12-25-8-5-15(6-9-25)19-23-24-20(27-19)16-7-10-28-13-16/h1-4,7,10,13,15H,5-6,8-9,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQUFPQWCYXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiophene ring and an oxadiazole moiety, which are known for their biological activities.
Research indicates that compounds containing oxadiazole and thiophene rings often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can activate apoptotic pathways in cancer cells.
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial and fungal strains.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of the compound against various cancer cell lines, it was found to exhibit significant cytotoxicity with an IC50 value of 0.65 µM against MCF-7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways, leading to increased p53 expression levels .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against E. coli. The compound demonstrated an IC50 value of 12.5 µM, indicating moderate effectiveness compared to standard antibiotics. This suggests potential for development as an antimicrobial agent .
Research Findings
Recent research has highlighted that modifications to the structure of oxadiazole derivatives can enhance their biological activity. For instance, introducing electron-withdrawing groups has been shown to improve anticancer efficacy significantly . Molecular docking studies suggest strong interactions between the compound and target proteins, which may explain its potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Cores
The compound’s structural uniqueness lies in its combination of thiophene-oxadiazole-piperidine-acetamide motifs. Below is a comparison with key analogs:
Key Observations :
- The piperidine linker in the target compound differs from piperazine (4g) or thioether linkages (2a), possibly altering pharmacokinetics due to reduced basicity .
Physicochemical Properties
Melting points, solubility, and spectroscopic data are critical for drug development:
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
